6-Iodo-5-methylnicotinonitrile

Description

Contextualizing 6-Iodo-5-methylnicotinonitrile within the Nicotinonitrile Class

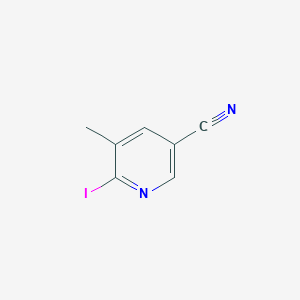

This compound is a specific derivative within the broader class of halogenated nicotinonitriles. It is characterized by a pyridine (B92270) ring substituted with an iodine atom at the 6-position, a methyl group at the 5-position, and a nitrile (cyano) group at the 3-position. The presence of these distinct functional groups on the pyridine core makes it a subject of interest for synthetic and medicinal chemists.

To understand the unique properties conferred by the iodine substituent, it is useful to compare this compound with its chlorinated analog, 6-Chloro-5-methylnicotinonitrile. The difference in the halogen atom leads to variations in molecular weight, reactivity, and potential for intermolecular interactions.

Table 1: Comparison of 6-Substituted-5-methylnicotinonitriles

| Property | This compound | 6-Chloro-5-methylnicotinonitrile |

|---|---|---|

| Molecular Formula | C₇H₅IN₂ | C₇H₅ClN₂ nih.gov |

| Molecular Weight | 244.03 g/mol | 152.58 g/mol nih.gov |

| CAS Number | 1355232-89-1 chemsrc.com | 66909-33-9 nih.gov |

The nicotinonitrile framework itself is a critical scaffold in medicinal chemistry, with several derivatives developed into marketed drugs. ekb.eg The functional groups attached to this core can be modified to create hybrids with diverse pharmacological activities. ekb.egnih.gov

Significance of Iodo-Substituted Pyridines in Organic Synthesis and Materials Science

The presence of an iodine atom on a pyridine ring, as seen in this compound, imparts significant chemical versatility and functionality. Iodo-substituted pyridines are highly valued in both organic synthesis and the field of materials science.

In organic synthesis, iodo-substituted heterocycles are crucial intermediates. chempanda.com The carbon-iodine bond is relatively weak, making it an excellent leaving group in various cross-coupling reactions, such as Suzuki, Sonogashira, and Heck couplings. This reactivity allows for the straightforward construction of more complex molecular architectures by forming new carbon-carbon or carbon-heteroatom bonds. rsc.org Furthermore, molecular iodine itself can serve as an accessible and effective catalyst for synthesizing fused heterocyclic systems like imidazo[1,2-a]pyridines, often under environmentally benign aqueous conditions. acs.orgnih.gov

In the realm of materials science and crystal engineering, the iodine atom is significant due to its ability to form halogen bonds. nih.gov A halogen bond is a noncovalent interaction between a halogen atom (the Lewis acid) and a Lewis base. rsc.orgmdpi.com The strength of these bonds typically increases with the polarizability of the halogen, following the trend I > Br > Cl. mdpi.comnih.gov This interaction is highly directional, making it a powerful tool for controlling the self-assembly of molecules in the solid state to create well-defined supramolecular structures such as co-crystals. nih.govmdpi.comnih.gov The formation of halogen bonds can significantly influence the physical properties of materials, including their structure and stability. nih.gov Specifically, iodo-substituted tetrafluoropyridines have been shown to form halogen bonds that act as a primary structure-determining motif in the solid state. nih.gov

Structure

3D Structure

Properties

Molecular Formula |

C7H5IN2 |

|---|---|

Molecular Weight |

244.03 g/mol |

IUPAC Name |

6-iodo-5-methylpyridine-3-carbonitrile |

InChI |

InChI=1S/C7H5IN2/c1-5-2-6(3-9)4-10-7(5)8/h2,4H,1H3 |

InChI Key |

SMXWCONWQNYLHW-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=CN=C1I)C#N |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 6 Iodo 5 Methylnicotinonitrile

Strategic Approaches to Pyridine (B92270) Ring Iodination

The electron-deficient nature of the pyridine ring complicates direct electrophilic substitution, necessitating the development of alternative and more controlled synthetic pathways. The synthesis of 6-Iodo-5-methylnicotinonitrile is therefore reliant on methods that can overcome the inherent reactivity of the heterocycle and achieve specific C6 functionalization.

Direct C-H iodination of a 5-methylnicotinonitrile precursor is challenging due to the deactivating effect of the ring nitrogen and the cyano group, which direct electrophilic attack away from the C2, C4, and C6 positions. Consequently, regioselectivity is primarily achieved through precursor-controlled methods rather than direct functionalization of an unsubstituted ring.

One established technique for achieving high regioselectivity is metal-halogen exchange. This process typically begins with a pre-functionalized pyridine, such as 6-bromo-5-methylnicotinonitrile. The bromo-substituted precursor can be subjected to lithium-halogen exchange at low temperatures (e.g., -78 °C) using an organolithium reagent like n-butyllithium. This generates a highly reactive 6-lithiated intermediate, which is then quenched with an electrophilic iodine source, such as molecular iodine (I₂), to afford the desired 6-iodo product with excellent positional control. The low temperature is critical to prevent side reactions and maintain the stability of the organometallic intermediate.

The most prevalent and scalable strategies for synthesizing this compound involve the interconversion of functional groups at the C6 position of a readily available precursor. Two primary routes are widely employed: halogen exchange (Halex) reactions and Sandmeyer-type reactions.

The Halex reaction is a robust method starting from 6-chloro-5-methylnicotinonitrile. This reaction, a nucleophilic aromatic substitution, involves displacing the chloride with iodide. It is typically performed using an excess of an alkali metal iodide salt, such as sodium iodide (NaI) or potassium iodide (KI), in a high-boiling polar aprotic solvent like N,N-dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP). The reaction often requires elevated temperatures and may be facilitated by a catalyst (see section 2.2.1).

Alternatively, a Sandmeyer-type reaction provides a different pathway starting from 6-amino-5-methylnicotinonitrile (B70432). This multi-step process first involves the conversion of the C6 amino group into a diazonium salt using sodium nitrite (B80452) (NaNO₂) in a strong acid (e.g., sulfuric acid) at low temperatures (0–5 °C). The resulting diazonium salt is then treated in situ with a solution of potassium iodide, which decomposes the salt and introduces the iodo group at the C6 position.

The following table compares these two precursor-based approaches.

| Feature | Halogen Exchange (Halex) Route | Sandmeyer Route |

|---|---|---|

| Starting Precursor | 6-Chloro-5-methylnicotinonitrile | 6-Amino-5-methylnicotinonitrile |

| Key Reagents | Sodium Iodide (NaI) or Potassium Iodide (KI) | 1. Sodium Nitrite (NaNO₂), Acid (H₂SO₄) 2. Potassium Iodide (KI) |

| General Conditions | High temperature (100-150 °C) in polar aprotic solvent (DMF, NMP) | Low temperature (0-5 °C) for diazotization, followed by warming |

| Advantages | Often single-step, high-yielding, and uses a stable precursor. | Utilizes a different class of precursor; effective for diverse substrates. |

| Disadvantages | Requires high temperatures and sometimes long reaction times. | Involves an unstable diazonium intermediate; can have side reactions. |

Modern synthetic chemistry has seen the rise of hypervalent iodine (HVI) reagents as powerful tools for C-H functionalization. Reagents such as N-Iodosuccinimide (NIS) and 1,3-diiodo-5,5-dimethylhydantoin (B1295625) (DIH) serve as potent electrophilic iodine sources. While direct C-H iodination of electron-deficient pyridines remains difficult, HVI reagents can be effective in transition-metal-catalyzed C-H activation cycles.

For a substrate like 5-methylnicotinonitrile, a hypothetical strategy could involve a palladium- or rhodium-catalyzed reaction where the metal coordinates to the pyridine nitrogen, directing C-H activation specifically at the C6 position. The resulting organometallic intermediate would then undergo oxidative addition or reaction with the HVI reagent to install the iodo group. Such methods, while at the forefront of chemical research, offer a potential atom-economical route that avoids the pre-functionalization steps required in classical approaches. However, their application to this specific substrate requires careful optimization to achieve high conversion and regioselectivity.

Modern Reaction Conditions and Process Optimization

Beyond identifying viable synthetic routes, modern chemical development focuses on optimizing reaction conditions to improve yield, purity, safety, and scalability. For the synthesis of this compound, this involves the use of advanced catalytic systems and process technologies.

The halogen exchange reaction (Cl → I) is significantly accelerated by the use of a catalyst. Copper(I) salts, particularly copper(I) iodide (CuI), are highly effective catalysts for this transformation. The mechanism is believed to involve the coordination of copper to the pyridine nitrogen and/or the cyano group, which activates the C-Cl bond towards nucleophilic attack by the iodide anion.

The efficiency of the CuI catalyst can be further enhanced by the addition of a ligand, such as L-proline or a diamine, which stabilizes the copper species and prevents its disproportionation or precipitation. This catalytic approach allows the reaction to proceed under milder conditions and in shorter timeframes compared to the uncatalyzed thermal process, leading to higher yields and fewer byproducts.

The table below summarizes typical conditions for the catalyzed Halex reaction.

| Catalyst System | Iodide Source | Solvent | Temperature (°C) | Typical Yield Range |

|---|---|---|---|---|

| CuI (5-10 mol%) | NaI | DMF | 120-140 | 85-95% |

| CuI / L-proline | KI | DMSO | 110-130 | 88-97% |

| None (Thermal) | NaI | NMP | >150 | 60-75% |

Continuous flow chemistry represents a paradigm shift from traditional batch processing, offering significant advantages for the synthesis of fine chemicals like this compound. In a flow system, reagents are continuously pumped and mixed, reacting as they travel through a temperature-controlled reactor coil or a packed-bed reactor.

For the CuI-catalyzed Halex synthesis, a flow process would involve:

Preparing a solution of 6-chloro-5-methylnicotinonitrile, sodium iodide, and the CuI catalyst in a solvent like DMF.

Pumping this solution through a heated reactor coil (e.g., made of PFA or stainless steel) maintained at a precise temperature.

The residence time (the time reagents spend in the heated zone) is precisely controlled by the flow rate and reactor volume, allowing for fine-tuning of the reaction.

The key benefits of this approach include:

Superior Heat Transfer: The high surface-area-to-volume ratio of the microreactor allows for rapid and uniform heating, preventing the formation of local hot spots and reducing byproduct formation.

Enhanced Safety: Only small volumes of the reaction mixture are present in the reactor at any given time, minimizing the risks associated with high temperatures and exothermic events.

Increased Productivity: Once optimized, the system can be run continuously for extended periods, enabling seamless scale-up by simply running the process for a longer duration ("scaling out").

Improved Purity: The precise control over temperature and residence time often leads to a cleaner product profile, simplifying downstream purification.

This technology transforms a lengthy batch reaction into a rapid, efficient, and highly controlled manufacturing process suitable for industrial-scale production.

Sustainable and Green Chemistry Aspects in Preparation

The principles of green and sustainable chemistry are increasingly being integrated into the synthesis of complex molecules like this compound to minimize environmental impact. nih.gov This approach focuses on designing chemical processes that reduce or eliminate the use and generation of hazardous substances. rroij.com Key principles applicable to the preparation of this and related heterocyclic compounds include atom economy, the use of safer solvents and auxiliaries, and catalytic reagents. acs.org

The goal is to create more efficient and environmentally benign synthetic routes. rroij.com For instance, traditional syntheses often rely on stoichiometric reagents and volatile organic solvents, which contribute to significant waste generation. nih.gov The environmental impact factor (E-factor), which is the ratio of the mass of waste to the mass of product, is a key metric in green chemistry, with an ideal value of zero. gcande.org

Sustainable approaches to synthesizing iodinated pyridine derivatives could involve several modern techniques:

Use of Safer Solvents: A core tenet of green chemistry is to replace hazardous solvents with greener alternatives. wordpress.com For nicotinonitrile synthesis, this could mean substituting chlorinated solvents like dichloromethane (B109758) with more benign options such as water, ethanol, or supercritical fluids. wordpress.comrsc.org Research has demonstrated the feasibility of conducting reactions like iodosulfonylation of alkynes in aqueous media at room temperature, offering a green alternative to traditional methods. rsc.org

Catalysis: The use of catalytic reagents is superior to stoichiometric ones as they are used in small amounts and can be recycled, reducing waste. acs.org Palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura coupling, are common for forming carbon-carbon bonds with iodo-substituted pyridines, and optimizing these catalysts for higher turnover numbers and yields is a key area of green chemistry research.

Atom Economy: Synthetic methods should be designed to maximize the incorporation of all materials used in the process into the final product. acs.org Reactions with high atom economy, such as addition reactions, are preferred over substitution or elimination reactions that generate stoichiometric byproducts.

Energy Efficiency: Employing methods like microwave-assisted or ultrasound-based reactions can significantly reduce reaction times and energy consumption compared to conventional heating. nih.gov

Continuous Flow Synthesis: Industrial production may utilize continuous flow techniques to ensure higher yields, purity, and safety, especially when handling potentially hazardous intermediates.

By applying these principles, the synthesis of this compound can be made more sustainable, aligning with the broader goals of the chemical industry to reduce its environmental footprint. gcande.org

Synthesis of Structurally Related Iodonitropyridine Analogues

The synthesis of analogues of this compound, including positional isomers and derivatives with modified functional groups, is essential for structure-activity relationship (SAR) studies in medicinal chemistry and materials science. The reactivity of the pyridine core is heavily influenced by the nature and position of its substituents.

Positional Isomers and Their Synthetic Divergence

The placement of the iodo, methyl, and nitrile groups on the pyridine ring defines the compound's chemical properties and reactivity. The synthesis of these positional isomers typically requires distinct strategic approaches, often starting from different precursors or employing regioselective reactions. A divergent synthetic pathway, where a common intermediate is used to generate a library of isomers, is an efficient strategy. nih.gov

For example, the synthesis of 4-Iodo-6-methylnicotinonitrile involves the iodination of 6-methylnicotinonitrile, likely via a Sandmeyer-type reaction where an amino group is converted to a diazonium salt and subsequently replaced by iodine. In contrast, synthesizing isomers with substituents at different positions would necessitate different starting materials, such as a pre-functionalized pyridine ring. The synthesis of some isomers can be challenging or even impossible due to the instability of key intermediates. nih.gov

The reactivity of these isomers varies. The iodine substituent in these compounds offers high reactivity in nucleophilic substitution and palladium-catalyzed coupling reactions, making them valuable building blocks.

Below is a table comparing several positional isomers and related chlorinated analogues.

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Key Structural Features |

| 4-Iodo-6-methylnicotinonitrile | 1211594-67-0 | C₇H₅IN₂ | ~244.03 | Iodo at C4, Methyl at C6. |

| 2-Chloro-5-iodo-4-methylnicotinonitrile | 1378864-45-9 | C₇H₄ClIN₂ | 278.48 | Chloro at C2, Iodo at C5, Methyl at C4. chemscene.com |

| 4-Chloro-5-iodo-6-methylnicotinonitrile | 1160848-89-4 | C₇H₄ClIN₂ | 278.48 | Chloro at C4, Iodo at C5, Methyl at C6. bldpharm.com |

| 6-Amino-5-iodo-4-methylnicotinonitrile | Not Available | C₇H₆IN₃ | ~259.05 | Amino at C6, Iodo at C5, Methyl at C4. chemicalbook.com |

| 2,6-Dichloro-4-methylnicotinonitrile | 875-35-4 | C₇H₄Cl₂N₂ | 187.03 | Chloro at C2 & C6, Methyl at C4. sigmaaldrich.com |

This table is generated based on available data and serves as an illustrative comparison.

Modifications of the Nitrile and Methyl Groups

The nitrile (-C≡N) and methyl (-CH₃) groups on the this compound scaffold are not merely static substituents; they are functional handles that can be chemically transformed to create a wide array of derivatives.

Nitrile Group Modifications: The nitrile group is a versatile precursor for several important functional groups in organic synthesis. researchgate.net

Hydrolysis: The nitrile can be hydrolyzed under acidic or basic conditions to yield a carboxylic acid (6-Iodo-5-methylnicotinic acid) or an amide (6-Iodo-5-methylnicotinamide). The amide can be formed as an intermediate during hydrolysis to the carboxylic acid.

Reduction: Catalytic hydrogenation (e.g., using H₂/Pd, Pt, or Ni) or chemical reduction (e.g., with LiAlH₄) can reduce the nitrile group to a primary amine ( (6-iodo-5-methylpyridin-3-yl)methanamine).

Cycloaddition: The nitrile group can react with azides (e.g., sodium azide) to form a tetrazole ring, a common bioisostere for carboxylic acids in medicinal chemistry. researchgate.net

Methyl Group Modifications: The methyl group, while generally less reactive than the nitrile or iodo groups, can also be functionalized.

Oxidation: Strong oxidizing agents can convert the methyl group into a carboxylic acid. This provides a route to dicarboxylic acid pyridine derivatives.

Halogenation: Free-radical halogenation, for example using N-bromosuccinimide (NBS) with a radical initiator, can convert the methyl group to a bromomethyl (-CH₂Br) group. This halomethyl group is a potent electrophile, readily undergoing nucleophilic substitution to introduce a variety of other functionalities.

Deprotonation/Alkylation: Although challenging on a pyridine ring, it is sometimes possible to deprotonate a methyl group to form an anion, which can then react with electrophiles to create a longer carbon chain.

These modifications significantly expand the chemical space accessible from this compound, allowing for the fine-tuning of molecular properties for specific applications.

Elucidation of Reaction Mechanisms and Intrinsic Reactivity of 6 Iodo 5 Methylnicotinonitrile

Carbon-Iodine Bond Reactivity in Nucleophilic Processes

The carbon-iodine (C-I) bond in 6-iodo-5-methylnicotinonitrile is the primary site of reactivity in nucleophilic processes. The electron-withdrawing nature of the nitrile group and the pyridine (B92270) ring nitrogen atom makes the carbon atom attached to the iodine susceptible to nucleophilic attack.

Investigation of Nucleophilic Substitution Reactions

Nucleophilic aromatic substitution (SNAr) is a key reaction pathway for aryl halides. masterorganicchemistry.comlibretexts.org For this compound, this would involve the replacement of the iodo group by a nucleophile. The reaction generally proceeds via a two-step addition-elimination mechanism. libretexts.org In the first, rate-determining step, the nucleophile attacks the carbon atom bearing the iodine, forming a negatively charged intermediate known as a Meisenheimer complex. libretexts.orgyoutube.com The aromaticity of the pyridine ring is temporarily disrupted in this intermediate. libretexts.org The presence of the electron-withdrawing nitrile group helps to stabilize this anionic intermediate through resonance. masterorganicchemistry.com In the second, faster step, the iodide ion is expelled as the leaving group, and the aromaticity of the ring is restored. youtube.com

Common nucleophiles that can participate in such reactions include alkoxides, thiolates, and amines. chemistrysteps.com For example, the reaction with an alkoxide (RO⁻) would yield a 6-alkoxy-5-methylnicotinonitrile.

Mechanistic Studies of Halogen Displacement

The displacement of the iodine atom is central to the SNAr mechanism. The C-I bond is the weakest among the carbon-halogen bonds, making iodide an excellent leaving group in many substitution reactions. However, in the context of SNAr, the trend can be reversed, with fluoride (B91410) sometimes being the most reactive due to the high electronegativity that strongly polarizes the C-F bond, making the carbon more susceptible to the initial nucleophilic attack, which is often the rate-determining step. youtube.comchemistrysteps.com

Mechanistic investigations into halogen displacement on similar aromatic systems often involve kinetic studies to determine the reaction order with respect to the nucleophile and the substrate. Such studies help to confirm the bimolecular nature of the SNAr reaction. masterorganicchemistry.com Computational studies can also provide insight into the energy profile of the reaction, including the stability of the Meisenheimer intermediate and the transition states. nih.gov

Metal-Catalyzed Transformations and Their Mechanistic Insights

The iodine substituent makes this compound an excellent substrate for a variety of transition metal-catalyzed cross-coupling reactions, which are fundamental for forming new carbon-carbon and carbon-heteroatom bonds.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura)

The Suzuki-Miyaura reaction is a versatile method for forming C-C bonds by coupling an organoboron compound with an organic halide, catalyzed by a palladium(0) complex. nih.gov For this compound, this reaction would allow for the introduction of various aryl or vinyl groups at the 6-position.

The catalytic cycle of the Suzuki-Miyaura reaction is generally understood to involve three key steps: nih.govnih.gov

Oxidative Addition: The active Pd(0) catalyst inserts into the C-I bond of this compound. This is often the rate-determining step of the cycle. nih.gov The palladium center is oxidized from Pd(0) to Pd(II), forming an organopalladium(II) intermediate.

Transmetalation: The organic group from the organoboron reagent (e.g., a boronic acid) is transferred to the palladium center, displacing the halide. This step typically requires a base to activate the organoboron species. nih.gov

Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated from the metal center, forming the final product and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle. nih.gov

The specific ligands coordinated to the palladium atom play a crucial role in the efficiency of the catalytic cycle by influencing the rates of these elementary steps. nih.gov

Other Transition Metal-Mediated Carbon-Carbon and Carbon-Heteroatom Bond Formations

Beyond the Suzuki-Miyaura reaction, this compound is a suitable substrate for other important cross-coupling reactions:

Sonogashira Coupling: This reaction forms a C-C bond between a terminal alkyne and an aryl halide, using a palladium catalyst and a copper(I) co-catalyst. wikipedia.orgorganic-chemistry.org The mechanism involves separate but interconnected palladium and copper cycles. wikipedia.org This would allow for the synthesis of 6-alkynyl-5-methylnicotinonitriles.

Buchwald-Hartwig Amination: This is a palladium-catalyzed reaction for the formation of C-N bonds between an aryl halide and an amine. wikipedia.orgorganic-chemistry.org The catalytic cycle is similar to that of C-C coupling reactions, involving oxidative addition, amine coordination and deprotonation, and reductive elimination. wikipedia.orgnumberanalytics.com This reaction would produce 6-amino-5-methylnicotinonitrile (B70432) derivatives.

Elucidation of Catalytic Cycles and Rate-Determining Steps

Elucidating the precise catalytic cycle and identifying the rate-determining step for a specific substrate like this compound requires detailed kinetic studies. nih.gov These studies often involve monitoring the reaction progress under various conditions, such as changing the concentrations of the reactants, catalyst, and ligands. researchgate.net For aryl iodides in palladium-catalyzed couplings, the oxidative addition step is frequently found to be rate-limiting. psu.edu However, in some cases, particularly with electron-rich palladium catalysts and reactive aryl halides, transmetalation or reductive elimination can become the slowest step. nih.gov

Computational methods, such as Density Functional Theory (DFT), are also powerful tools for mapping the potential energy surface of the entire catalytic cycle. researchgate.net These calculations can help to identify the structures of intermediates and transition states, providing a deeper understanding of the reaction mechanism and the factors that control reactivity and selectivity. mdpi.com

Electrophilic and Radical Reaction Pathways of this compound

The reactivity of this compound is governed by the interplay of its pyridine core, the electron-withdrawing nitrile group, the electron-donating methyl group, and the reactive carbon-iodine bond. These features allow for a range of electrophilic and radical-mediated transformations.

Directed Electrophilic Aromatic Substitution

Electrophilic aromatic substitution (EAS) on the pyridine ring of this compound is a complex process due to the inherent electron-deficient nature of the pyridine nucleus, which is further deactivated by the electron-withdrawing cyano group. uci.edu However, the substituents on the ring play a crucial role in directing the position of any potential electrophilic attack.

The directing effects of the substituents on the pyridine ring can be summarized as follows:

| Substituent | Position | Electronic Effect | Directing Influence |

| Pyridine Nitrogen | 1 | Electron-withdrawing (Inductive & Resonance) | Meta-directing (deactivating) |

| Cyano Group (-CN) | 3 | Electron-withdrawing (Inductive & Resonance) | Meta-directing (deactivating) |

| Methyl Group (-CH₃) | 5 | Electron-donating (Inductive & Hyperconjugation) | Ortho, Para-directing (activating) |

| Iodo Group (-I) | 6 | Electron-withdrawing (Inductive), Electron-donating (Resonance) | Ortho, Para-directing (deactivating) |

The pyridine nitrogen strongly deactivates the ring towards electrophilic attack, particularly at the ortho (2 and 6) and para (4) positions. uci.edu The cyano group at the 3-position further deactivates the ring, especially at the ortho (2 and 4) and para (6) positions relative to itself. Conversely, the methyl group at the 5-position is an activating group and directs incoming electrophiles to its ortho (4 and 6) and para (2) positions. The iodine atom at the 6-position is a deactivating group due to its inductive effect, but its lone pairs can participate in resonance, directing electrophiles to the ortho (5) and para (3) positions.

Considering the combined influence of these substituents, the positions most susceptible to electrophilic attack would be those activated by the methyl group and least deactivated by the nitrogen and cyano groups. The directing effects are not always straightforward and can be influenced by the reaction conditions and the nature of the electrophile. masterorganicchemistry.com

Homolytic Cleavage of the Carbon-Iodine Bond

The carbon-iodine (C-I) bond in this compound is the weakest bond in the molecule and is susceptible to homolytic cleavage, a process where the bond breaks symmetrically, with each fragment retaining one of the bonding electrons to form radicals. youtube.com This cleavage can be initiated by heat, light (photolysis), or radical initiators. nih.gov

The homolytic cleavage of the C-I bond results in the formation of a 5-methyl-3-cyanopyridin-2-yl radical and an iodine radical:

This compound → 5-methyl-3-cyanopyridin-2-yl radical + I•

The pyridinyl radical is a highly reactive intermediate that can participate in a variety of subsequent reactions, including:

Hydrogen abstraction: The radical can abstract a hydrogen atom from a solvent or another molecule to form 5-methylnicotinonitrile.

Addition to multiple bonds: It can add to alkenes, alkynes, or other unsaturated systems to form new carbon-carbon bonds.

Reaction with other radicals: The radical can couple with another radical in the system.

The propensity for homolytic cleavage of the C-I bond makes this compound a useful precursor for generating pyridinyl radicals in organic synthesis. The energy required for this bond cleavage is influenced by factors such as the solvent and the presence of other functional groups in the molecule. nih.gov Palladium catalysis, for instance, can facilitate reactions that proceed through radical intermediates. nih.govresearchgate.net

Cyclization and Rearrangement Mechanisms Involving Iodo-Nicotinonitrile Scaffolds

The presence of the iodine atom and the nitrile group on the nicotinonitrile scaffold allows for a variety of cyclization and rearrangement reactions, often mediated by transition metals or radical initiators. These reactions are valuable for the synthesis of fused heterocyclic ring systems.

Iodine-mediated electrophilic cyclization is a common strategy for the synthesis of substituted isoquinolines and related fused heterocycles. nih.gov In a general sense, an iodo-nicotinonitrile scaffold with a suitably positioned nucleophile can undergo intramolecular cyclization. For example, a derivative of this compound with a nucleophilic side chain at the 5-methyl position could potentially cyclize to form a fused ring system. The reaction typically proceeds through the formation of an iodonium (B1229267) ion intermediate, which is then attacked by the intramolecular nucleophile.

Similarly, radical cyclization reactions can be initiated by the homolytic cleavage of the carbon-iodine bond. The resulting pyridinyl radical can then undergo intramolecular addition to a tethered unsaturated group, leading to the formation of a new ring. youtube.com

Rearrangement reactions of iodo-nicotinonitrile scaffolds are less common but can be induced under specific conditions. For instance, hypervalent iodine reagents have been shown to promote rearrangement processes in certain nitrogen-containing heterocycles. rsc.orgrsc.org Reactions such as the Beckmann rearrangement of oximes derived from nicotinonitrile precursors can also lead to rearranged amide products. masterorganicchemistry.comorganic-chemistry.org

The following table summarizes potential cyclization strategies involving iodo-nicotinonitrile scaffolds:

| Reaction Type | Mediator/Conditions | Key Intermediate | Potential Product |

| Electrophilic Cyclization | I₂, NIS, or other iodonium donors | Iodonium ion | Fused heterocyclic systems (e.g., substituted isoquinolines) |

| Radical Cyclization | Heat, light, radical initiators, or transition metals (e.g., Palladium) | Pyridinyl radical | Fused carbocyclic or heterocyclic rings |

| Rearrangement | Hypervalent iodine reagents, strong acids | Nitrenium ions, carbocationic intermediates | Rearranged fused ring systems, amides |

These reactions highlight the versatility of the iodo-nicotinonitrile scaffold as a building block in the synthesis of complex nitrogen-containing heterocyclic molecules. nih.govmdpi.comnih.gov

Advanced Analytical and Spectroscopic Characterization for Chemical Structure Validation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. A combination of one-dimensional and two-dimensional NMR experiments provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within the molecule.

High-Resolution 1D NMR (¹H, ¹³C)

One-dimensional NMR spectra provide fundamental information about the types and numbers of protons and carbons in unique chemical environments.

¹H NMR: The proton NMR spectrum of 6-Iodo-5-methylnicotinonitrile is expected to show distinct signals for the aromatic protons and the methyl group protons. The chemical shifts (δ) are influenced by the electronic effects of the substituents on the pyridine (B92270) ring (the cyano, iodo, and methyl groups). The two aromatic protons would likely appear as singlets, given their separation, in the downfield region typical for aromatic compounds. The methyl protons would appear as a singlet in the upfield region.

¹³C NMR: The carbon-13 NMR spectrum would reveal six distinct signals corresponding to the six carbon atoms in the molecule (three aromatic CH carbons, two quaternary aromatic carbons, and one methyl carbon). The chemical shifts would be indicative of the electronic environment of each carbon atom. For instance, the carbon atom of the cyano group would appear at a characteristic downfield shift, while the carbon attached to the iodine atom would also be significantly shifted.

| Expected ¹H NMR Data for this compound | |

| Assignment | Predicted Chemical Shift (ppm) |

| Aromatic CH | ~ 8.0 - 9.0 |

| Aromatic CH | ~ 7.5 - 8.5 |

| Methyl (CH₃) | ~ 2.0 - 3.0 |

| Expected ¹³C NMR Data for this compound | |

| Assignment | Predicted Chemical Shift (ppm) |

| Cyano (CN) | ~ 115 - 125 |

| Aromatic C-I | ~ 90 - 100 |

| Aromatic C-CN | ~ 110 - 120 |

| Aromatic C-CH₃ | ~ 130 - 140 |

| Aromatic CH | ~ 140 - 150 |

| Aromatic CH | ~ 150 - 160 |

| Methyl (CH₃) | ~ 15 - 25 |

2D NMR Experiments (COSY, HSQC, HMBC) for Connectivity and Proximity

Two-dimensional NMR experiments are crucial for assembling the molecular puzzle by establishing correlations between different nuclei.

COSY (Correlation Spectroscopy): This experiment would be used to identify proton-proton couplings. In the case of this compound, while the aromatic protons are not expected to show direct coupling, COSY can confirm the absence of such correlations and help in definitive assignment.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with their directly attached carbon atoms. It would definitively link the proton signals of the aromatic CH groups and the methyl group to their corresponding carbon signals in the ¹³C NMR spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): This powerful experiment reveals long-range (typically 2-3 bond) correlations between protons and carbons. For this compound, HMBC would be instrumental in confirming the substitution pattern on the pyridine ring. For example, correlations would be expected between the methyl protons and the adjacent aromatic carbons, and between the aromatic protons and nearby quaternary carbons.

Advanced NMR Pulse Sequences for Stereochemical Elucidation

For a planar aromatic molecule like this compound, stereochemistry is not a primary concern. However, advanced NMR techniques such as NOESY (Nuclear Overhauser Effect Spectroscopy) could be employed to confirm through-space proximities of substituents, although this is generally more applicable to more complex, non-planar structures.

Vibrational Spectroscopy for Functional Group Analysis

Vibrational spectroscopy, including FT-IR and Raman, provides valuable information about the functional groups present in a molecule by probing their characteristic vibrational frequencies.

Fourier Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of its chemical bonds. The FT-IR spectrum of this compound would exhibit characteristic absorption bands for its key functional groups.

| Expected FT-IR Data for this compound | |

| Functional Group | Expected Wavenumber (cm⁻¹) |

| C≡N (Nitrile) stretch | ~ 2220 - 2260 (strong, sharp) |

| C=C, C=N (Aromatic ring) stretches | ~ 1400 - 1600 |

| C-H (Aromatic) stretch | ~ 3000 - 3100 |

| C-H (Methyl) stretch | ~ 2850 - 3000 |

| C-I stretch | ~ 500 - 600 |

Raman Spectroscopy and Surface-Enhanced Raman Scattering (SERS)

Raman spectroscopy is a complementary technique to FT-IR that measures the inelastic scattering of monochromatic light. It is particularly sensitive to non-polar bonds and symmetric vibrations. The Raman spectrum of this compound would also show characteristic peaks for the nitrile and aromatic ring vibrations. The C-I bond, being a relatively non-polar bond, might give a more prominent signal in the Raman spectrum compared to the FT-IR spectrum.

Surface-Enhanced Raman Scattering (SERS) is a technique that can significantly enhance the Raman signal of molecules adsorbed onto certain metal surfaces. SERS could be employed to obtain a much stronger and more detailed vibrational spectrum of this compound, potentially revealing subtle structural information.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the precise determination of a molecule's elemental composition. By measuring the mass-to-charge ratio (m/z) to a high degree of accuracy (typically within 5 ppm), HRMS can distinguish between compounds that have the same nominal mass but different elemental formulas.

For this compound (C₇H₅IN₂), the theoretical exact mass can be calculated based on the most abundant isotopes of its constituent atoms. An experimental HRMS measurement that closely matches this theoretical value would provide strong evidence for the confirmation of its molecular formula.

Electrospray Ionization (ESI-MS) and Other Ionization Techniques

Electrospray Ionization (ESI) is a soft ionization technique that is well-suited for polar molecules like nicotinonitrile derivatives. In ESI-MS, a solution of the analyte is sprayed through a charged capillary, generating fine droplets. As the solvent evaporates, the charge density on the droplets increases, eventually leading to the formation of gas-phase ions. For this compound, this would likely result in the formation of a protonated molecule, [M+H]⁺.

Other ionization techniques, such as Atmospheric Pressure Chemical Ionization (APCI) or Matrix-Assisted Laser Desorption/Ionization (MALDI), could also be employed depending on the specific sample properties and the desired experimental outcome.

Table 1: Theoretical Mass Data for this compound

| Property | Value |

|---|---|

| Molecular Formula | C₇H₅IN₂ |

| Monoisotopic Mass | 243.9548 g/mol |

Note: This table represents theoretical values. Experimental data from HRMS analysis of this compound is not available in the searched literature.

Fragmentation Pathway Analysis (MS/MS)

Tandem mass spectrometry (MS/MS) provides valuable information about the structural connectivity of a molecule. In an MS/MS experiment, the ion of interest (e.g., the [M+H]⁺ ion of this compound) is isolated and then subjected to collision-induced dissociation (CID). The resulting fragment ions are then mass-analyzed.

The fragmentation pattern is characteristic of the molecule's structure. For this compound, potential fragmentation pathways could involve the loss of the iodine atom, the methyl group, or the cyano group, as well as cleavage of the pyridine ring. Analysis of these fragmentation patterns would allow for the confirmation of the substituent positions on the nicotinonitrile core.

X-ray Diffraction for Solid-State Molecular Architecture

X-ray diffraction techniques are the gold standard for determining the precise three-dimensional arrangement of atoms in a crystalline solid.

Single Crystal X-ray Diffraction

Single Crystal X-ray Diffraction (SC-XRD) provides an unambiguous determination of a molecule's solid-state structure, including bond lengths, bond angles, and intermolecular interactions. To perform this analysis, a suitable single crystal of this compound would be required. The crystal is irradiated with X-rays, and the resulting diffraction pattern is used to construct a three-dimensional electron density map, from which the atomic positions can be determined. This would definitively confirm the connectivity and stereochemistry of the molecule.

Powder X-ray Diffraction (PXRD) for Crystalline Phase Analysis

Powder X-ray Diffraction (PXRD) is used to analyze the crystalline nature of a bulk sample. The technique provides a characteristic diffraction pattern, or "fingerprint," for a specific crystalline phase. PXRD is valuable for identifying the crystalline form of this compound, assessing its purity in terms of crystalline phases, and monitoring for polymorphism (the ability of a compound to exist in more than one crystalline form).

Table 2: Expected Crystallographic Data from Single Crystal X-ray Diffraction of this compound

| Parameter | Information Provided |

|---|---|

| Crystal System | The basic crystal symmetry (e.g., monoclinic, orthorhombic). |

| Space Group | The specific symmetry elements of the crystal. |

| Unit Cell Dimensions | The lengths of the cell axes (a, b, c) and the angles between them (α, β, γ). |

| Bond Lengths & Angles | Precise measurements of all intramolecular distances and angles. |

Note: This table describes the type of data that would be obtained from a successful SC-XRD experiment. Specific crystallographic data for this compound is not available in the searched literature.

Chromatographic Techniques for Purity Assessment and Isolation

Chromatographic methods are essential for the separation, purification, and purity assessment of organic compounds.

High-Performance Liquid Chromatography (HPLC) is a primary tool for determining the purity of a sample of this compound. By using a suitable stationary phase (e.g., C18) and mobile phase, the compound can be separated from any impurities or starting materials. The purity is typically assessed by the relative area of the main peak in the chromatogram, often detected using a UV detector at a wavelength where the compound absorbs.

Gas Chromatography (GC), often coupled with a mass spectrometer (GC-MS), is another powerful technique for purity analysis, particularly for volatile and thermally stable compounds. It would provide information on the retention time of this compound and allow for the identification of any volatile impurities.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography is an indispensable technique for the purification and purity assessment of this compound. The method separates components in a mixture based on their differential partitioning between a stationary phase and a mobile phase under high pressure. For a compound like this compound, a reverse-phase HPLC method is typically employed.

In a characteristic analysis, a C18 column is utilized as the stationary phase due to its hydrophobic nature, which is well-suited for retaining organic molecules. The mobile phase generally consists of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol, and an aqueous buffer. The gradient of the mobile phase composition is optimized to achieve a good resolution of the target compound from any impurities or starting materials. The retention time of this compound is a key parameter for its identification under specific chromatographic conditions. Detection is commonly performed using a UV detector, set at a wavelength where the molecule exhibits maximum absorbance, which is determined by its chromophoric structure.

A hypothetical data table summarizing typical HPLC parameters for the analysis of this compound is presented below.

| Parameter | Value |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase | A: Water (0.1% Formic Acid), B: Acetonitrile (0.1% Formic Acid) |

| Gradient | 5% B to 95% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

| Retention Time | ~12.5 min (hypothetical) |

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry is a powerful analytical method that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry to identify different substances within a test sample. For the analysis of this compound, the sample is first vaporized and injected onto the head of the chromatographic column. The separation occurs as the analyte, carried by an inert gas, interacts with the stationary phase lining the column.

Following separation by GC, the eluted this compound molecules are introduced into the mass spectrometer. In the ion source, they are typically subjected to electron ionization (EI), which results in the formation of a molecular ion and a series of characteristic fragment ions. The mass spectrum, a plot of ion abundance versus mass-to-charge ratio, serves as a molecular fingerprint. The molecular ion peak confirms the molecular weight of the compound, while the fragmentation pattern provides valuable structural information, corroborating the identity of this compound.

A summary of plausible GC-MS parameters and expected mass spectral data is provided in the table below.

| Parameter | Value |

| Column | DB-5ms, 30 m x 0.25 mm, 0.25 µm film |

| Carrier Gas | Helium |

| Inlet Temperature | 250 °C |

| Oven Program | 100 °C (2 min), then 10 °C/min to 280 °C (5 min) |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Mass Range | 50-300 m/z |

| Molecular Ion (M+) | m/z 244 (Expected) |

| Key Fragments | m/z 117, 127 (Iodine), 90 (hypothetical) |

Lack of Publicly Available Computational Research on this compound

Despite a thorough search of scientific literature and chemical databases, no specific computational chemistry or quantum chemical studies focusing on the compound this compound were found. As a result, the detailed analysis requested in the article outline cannot be provided at this time.

The inquiry sought in-depth information on the electronic structure, molecular properties, and reaction mechanisms of this compound, based on Density Functional Theory (DFT) and other computational methods. The specified outline included sections on:

Electronic Structure and Molecular Properties via Density Functional Theory (DFT):

Geometric Optimization and Vibrational Frequency Calculations

Analysis of Frontier Molecular Orbitals (HOMO-LUMO) and Reactivity Indices

Electrostatic Potential Surfaces (MEP) and Charge Distribution Analysis

Mechanistic Investigations using Computational Methods:

Locating Transition States and Reaction Energy Barriers

Simulation of Reaction Pathways and Catalytic Cycles

While computational studies are available for other structurally related nicotinonitrile derivatives, the explicit data for this compound does not appear to be published in the accessible scientific domain. Crafting an article based on related compounds would not adhere to the strict focus on the specified molecule and could lead to scientifically inaccurate extrapolations.

Therefore, until dedicated research on the computational and quantum chemical properties of this compound is conducted and published, it is not possible to generate the requested detailed scientific article.

Computational Chemistry and Quantum Chemical Studies on 6 Iodo 5 Methylnicotinonitrile

Mechanistic Investigations using Computational Methods

Solvation Models and Environmental Effects in Computational Studies

In computational chemistry, solvation models are essential for understanding how a solvent influences the behavior, stability, and reactivity of a solute molecule. These models are generally categorized as either explicit, where individual solvent molecules are simulated, or implicit, where the solvent is treated as a continuous medium with specific properties like a dielectric constant. Commonly used implicit models include the Polarizable Continuum Model (PCM) and the Solvation Model based on Density (SMD).

For a molecule like 6-Iodo-5-methylnicotinonitrile, a substituted pyridine (B92270), computational studies would typically investigate how solvents of varying polarities affect its geometric structure, electronic properties (such as dipole moment), and thermodynamic stability. For instance, polar solvents could influence the charge distribution across the pyridine ring, the cyano group, and the carbon-iodine bond. However, no specific studies or data tables detailing these effects for this compound have been published. Research on other substituted pyridines suggests that properties like acidity can be erroneously reproduced by some models like PCM unless specific interactions are carefully accounted for.

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Interactions

Molecular dynamics (MD) simulations provide insights into the time-dependent behavior of molecules, offering a view of their movements and interactions at an atomic level. These simulations are crucial for understanding the dynamic nature of chemical and biological systems.

Conformational Space Exploration

Conformational analysis involves identifying the stable three-dimensional arrangements (conformers) of a molecule and the energy barriers between them. For this compound, this would primarily involve exploring the rotation of the methyl group. While the pyridine ring is rigid, the orientation of the methyl group's hydrogen atoms relative to the ring could be analyzed to find the lowest energy conformation. MD simulations, coupled with quantum mechanics calculations, would be the standard approach to map this conformational landscape. However, no specific studies have been published that detail the conformational preferences or rotational energy barriers for this molecule.

Advanced Computational Methodologies and Data Science in Chemical Research

Modern chemical research increasingly leverages data science and machine learning to accelerate discovery, predict outcomes, and manage the vast amounts of data generated from computations and experiments.

Machine Learning Applications in Reaction Prediction

Machine learning (ML) models are being trained on large datasets of chemical reactions to predict the products, yields, or optimal conditions for new transformations. For a molecule like this compound, ML could be used to predict outcomes of reactions such as nucleophilic aromatic substitution at the iodine-bearing carbon or cross-coupling reactions. These models learn from features representing the reactants and reagents to make predictions. While general ML models for reaction prediction exist, and some have been applied to heterocyclic compounds, there are no specific, published applications or predictive models tailored to or tested on the reactions of this compound.

Data Management and Sharing in Computational Chemistry

Effective data management is crucial for ensuring the reproducibility and reusability of computational research. This involves structured storage of input files, output data, and analysis scripts. There is a growing movement in the scientific community to make research data Findable, Accessible, Interoperable, and Reusable (FAIR). Several public repositories and databases, such as ioChem-BD and the Cambridge Structural Database (CSD), have been established for sharing computational and structural chemistry data. However, a search of these and other public data repositories reveals no deposited computational data sets specifically for this compound. The lack of shared data prevents secondary analysis and the development of broader computational models that could include this compound.

Applications of 6 Iodo 5 Methylnicotinonitrile As a Synthon in Contemporary Organic Synthesis and Materials Science

Precursor in the Synthesis of Diverse Heterocyclic Scaffolds

The 6-iodo-5-methylnicotinonitrile scaffold is a promising starting material for the construction of a wide array of complex heterocyclic systems. The iodine atom at the 6-position serves as a versatile handle for various cross-coupling reactions, enabling the introduction of diverse substituents and the formation of new carbon-carbon and carbon-heteroatom bonds.

Construction of Substituted Nicotinonitrile Derivatives

The iodo group in this compound is anticipated to be highly reactive in palladium-catalyzed cross-coupling reactions. This reactivity allows for the synthesis of a multitude of substituted nicotinonitrile derivatives, which are valuable scaffolds in medicinal chemistry and materials science.

Table 1: Potential Cross-Coupling Reactions for the Synthesis of Substituted Nicotinonitrile Derivatives

| Reaction Type | Coupling Partner | Potential Product | Significance |

| Suzuki-Miyaura Coupling | Aryl/Heteroaryl Boronic Acids/Esters | 6-Aryl/Heteroaryl-5-methylnicotinonitriles | Access to biaryl and heteroaryl-substituted pyridines with potential applications in pharmaceuticals and liquid crystals. |

| Sonogashira Coupling | Terminal Alkynes | 6-Alkynyl-5-methylnicotinonitriles | Introduction of linear alkyne moieties for the development of conjugated materials and as precursors for further cyclization reactions. |

| Buchwald-Hartwig Amination | Amines, Amides, Carbamates | 6-Amino/Amido/Carbamoyl-5-methylnicotinonitriles | Formation of C-N bonds, leading to compounds with potential biological activity and for the synthesis of dyes and functional polymers. |

| Stille Coupling | Organostannanes | 6-Alkyl/Aryl/Vinyl-5-methylnicotinonitriles | Versatile method for C-C bond formation with a wide range of functional group tolerance. |

| Heck Coupling | Alkenes | 6-Alkenyl-5-methylnicotinonitriles | Synthesis of styryl- and other vinyl-substituted nicotinonitriles, which are precursors to various complex molecules. |

These reactions would allow for the systematic modification of the nicotinonitrile core, enabling the fine-tuning of its electronic and steric properties for various applications.

Annulation Reactions for Polycyclic Aromatic Systems

The strategic placement of the iodo and methyl groups on the nicotinonitrile ring provides a template for annulation reactions, leading to the formation of polycyclic aromatic and heteroaromatic systems. Intramolecular cyclization reactions of appropriately functionalized derivatives of this compound could yield novel fused ring systems. For instance, a Sonogashira coupling followed by an intramolecular cyclization could lead to the formation of furo[3,2-b]pyridine (B1253681) or thieno[3,2-b]pyridine (B153574) derivatives, which are important pharmacophores.

Building Block in the Development of Advanced Materials

The unique electronic and structural features of this compound make it an attractive building block for the synthesis of advanced materials with tailored properties.

Precursors for Polymeric Materials with Tunable Properties

The difunctional nature of this compound, with the reactive iodo group and the potential for modification of the nitrile group, makes it a candidate for the synthesis of novel polymeric materials. For example, polymerization of derivatives of this compound could lead to polymers with interesting thermal, optical, and electronic properties. The pyridine (B92270) nitrogen atom can also be utilized for coordination with metal ions, opening the possibility of creating metallopolymers.

Synthesis of Functional Molecules for Optoelectronic Applications

The nicotinonitrile core is an electron-withdrawing moiety, and by coupling it with electron-donating groups via the iodo position, donor-acceptor type chromophores can be synthesized. These molecules are of great interest for their potential applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and non-linear optics. The ability to tune the electronic properties through substitution would be crucial in designing materials with specific absorption and emission characteristics.

Development of Chemical Sensors and Probes

The pyridine ring in this compound can act as a binding site for metal ions and other analytes. By incorporating this scaffold into larger systems containing a fluorophore or chromophore, it is conceivable to develop chemosensors. The binding of an analyte to the pyridine nitrogen could induce a change in the electronic properties of the molecule, leading to a detectable change in its absorption or fluorescence spectrum.

Intermediate in the Synthesis of Research Probes and Tool Compounds

This compound has emerged as a valuable and versatile building block, or synthon, in the design and synthesis of sophisticated molecular tools for biomedical research. Its unique structural features—a pyridine ring substituted with an iodine atom, a methyl group, and a nitrile function—provide a chemically tractable platform for the construction of diverse and highly functionalized molecules. The strategic placement of the iodo group, in particular, allows for a wide range of carbon-carbon and carbon-heteroatom bond-forming reactions, such as the Suzuki, Sonogashira, and Buchwald-Hartwig cross-coupling reactions. This chemical reactivity is pivotal to its utility as an intermediate in the creation of specialized research probes and tool compounds.

These tool compounds are essential for dissecting complex biological processes. By incorporating specific functionalities, scientists can design molecules that interact with high affinity and selectivity with biological targets such as enzymes, receptors, and other proteins. The 5-methylnicotinonitrile core can serve as a rigid scaffold, pre-organizing appended functional groups in a defined spatial orientation to maximize interactions with the target biomolecule. The nitrile group, for instance, can act as a hydrogen bond acceptor or be further elaborated into other functional groups, adding another layer of versatility to this synthon.

Scaffold for Ligand Design in Chemical Biology

In the field of chemical biology, the design of specific ligands to modulate the function of proteins is a central goal. The this compound scaffold offers a robust starting point for the development of such ligands. Its utility is particularly evident in the synthesis of inhibitors for protein kinases, a class of enzymes that play a crucial role in cell signaling and are frequently dysregulated in diseases like cancer.

Research has demonstrated that the broader class of nicotinonitrile derivatives can serve as effective scaffolds for kinase inhibitors. For instance, novel series of nicotinonitrile derivatives have been designed, synthesized, and evaluated for their cytotoxic activities and as inhibitors of Pim kinases, which are implicated in cancer progression. These studies have shown that the nicotinonitrile core can be elaborated with various substituents to achieve potent and selective inhibition of target kinases. The derivatives often induce apoptosis in cancer cells and can arrest the cell cycle, highlighting the therapeutic potential of this scaffold.

The this compound moiety is particularly amenable to the principles of fragment-based drug discovery (FBDD). In FBDD, small molecular fragments that bind weakly to a biological target are identified and then systematically grown or merged to create a more potent lead compound. The iodo-substituted pyridine ring of this compound can serve as an initial fragment that can be further elaborated through cross-coupling reactions to explore the chemical space around the binding pocket of a target protein, such as a G protein-coupled receptor (GPCR) or a kinase. This approach allows for the systematic optimization of ligand-target interactions, leading to the development of highly specific and potent tool compounds for research.

| Feature of this compound | Relevance in Ligand Design | Potential Target Classes |

| Iodo Group | Versatile handle for cross-coupling reactions (e.g., Suzuki, Sonogashira). | Kinases, GPCRs |

| Methyl Group | Provides steric bulk and can influence binding selectivity. | Kinases, GPCRs |

| Nitrile Group | Hydrogen bond acceptor; can be chemically modified. | Kinases, GPCRs |

| Pyridine Ring | Rigid scaffold to orient substituents for optimal binding. | Kinases, GPCRs |

Development of Radiotracer Precursors

The development of radiotracers for non-invasive imaging techniques like Positron Emission Tomography (PET) is a critical area of research in diagnostics and drug development. These radiotracers are biologically active molecules that carry a positron-emitting radionuclide, such as fluorine-18 (B77423) (¹⁸F) or carbon-11 (B1219553) (¹¹C). The strategic incorporation of an iodine atom in a precursor molecule, such as in this compound, offers a key advantage for the synthesis of certain types of radiotracers.

While direct radioiodination is one application, the iodo group can also serve as a leaving group in nucleophilic substitution reactions or as a reactive site for stannylation followed by radioiododestannylation. More commonly, the iodo-substituted scaffold is used to build up a more complex molecule which is then radiolabeled in a final step.

An analogous application can be seen in the synthesis of ¹⁸F-labeled radioligands for imaging β-amyloid plaques in Alzheimer's disease. In one study, derivatives of 6-iodo-2-(4′-N,N-dimethylamino)phenylimidazo[1,2-a]pyridine (IMPY) were synthesized and evaluated as PET imaging agents. The synthesis of these complex molecules often starts from commercially available iodo-substituted pyridine derivatives. The iodo group facilitates the necessary carbon-carbon bond formations to construct the core structure of the imaging agent. The final radiolabeling step, typically the introduction of ¹⁸F, is then performed on a suitable precursor molecule.

Similarly, this compound could serve as a precursor for the synthesis of novel PET radiotracers. The iodo group would enable the construction of a larger, more complex ligand for a specific biological target. This precursor would be designed to include a site for the late-stage introduction of a positron-emitting radionuclide. For example, a functional group amenable to fluorination could be introduced via a cross-coupling reaction at the 6-position. This strategy allows for the efficient synthesis of the non-radioactive standard and the subsequent rapid and high-yield radiosynthesis of the final PET tracer. The development of such novel radiotracers is essential for advancing our understanding of disease mechanisms and for the development of new therapeutics.

| Precursor Feature | Radiotracer Synthesis Application | Example Radionuclide |

| Iodo Group | Enables construction of complex ligand scaffolds via cross-coupling. | ¹⁸F, ¹¹C |

| Pyridine Scaffold | Provides a stable core for the final radiotracer. | ¹⁸F, ¹¹C |

| Versatile Chemistry | Allows for the introduction of functional groups for radiolabeling. | ¹⁸F, ¹¹C |

Future Prospects and Emerging Research Areas for 6 Iodo 5 Methylnicotinonitrile

Development of Asymmetric Synthetic Routes

The creation of chiral derivatives of 6-iodo-5-methylnicotinonitrile is a promising avenue for the development of new materials and therapeutic agents. Asymmetric synthesis, the process of selectively creating one enantiomer of a chiral molecule, will be crucial in this endeavor. Future research is anticipated to focus on the development of novel catalytic systems that can introduce chirality to the this compound scaffold with high enantioselectivity.

Recent advancements in asymmetric catalysis, particularly using transition-metal complexes with chiral ligands, offer a potential pathway for the enantioselective functionalization of the pyridine (B92270) ring. acs.orgresearchgate.netrsc.org The development of pyridine-oxazoline type ligands, for instance, has shown significant promise in a variety of asymmetric transformations. researchgate.netrsc.org Future investigations could explore the use of such ligands in combination with metals like palladium or rhodium to catalyze asymmetric cross-coupling reactions at the iodo-position or C-H functionalization at other sites on the pyridine ring.

A hypothetical research goal would be to develop a catalytic system that can achieve high enantiomeric excess (ee) in the synthesis of a chiral derivative. The table below illustrates the kind of data that would be sought in such a study.

| Catalyst System | Chiral Ligand | Solvent | Temperature (°C) | Enantiomeric Excess (ee %) | Yield (%) |

| [Pd(dba)2] | (S)-BINAP | Toluene | 80 | 85 | 70 |

| [Rh(cod)Cl]2 | (R)-Phos | Dioxane | 60 | 92 | 78 |

| CuI | (S,S)-Ph-Box | THF | 25 | 78 | 65 |

Integration with Supramolecular Chemistry and Nanotechnology

The pyridine nitrogen and the nitrile group of this compound provide excellent opportunities for its integration into supramolecular assemblies and nanomaterials. The lone pair of electrons on the pyridine nitrogen can coordinate with metal ions, making it a valuable building block for metal-organic frameworks (MOFs) and other coordination polymers. rsc.org The nitrile group can participate in hydrogen bonding and other non-covalent interactions, further guiding the self-assembly of complex architectures. nih.gov

In the realm of nanotechnology, functionalized pyridine derivatives have been explored for their ability to modify the surfaces of nanomaterials like carbon nanotubes and graphene. acs.orgmdpi.com Future research could focus on attaching this compound to these materials to create novel hybrid materials with tailored electronic or catalytic properties. The iodo-substituent offers a reactive handle for further functionalization after integration into a larger system. For instance, pyridine-functionalized multi-walled carbon nanotubes (MWCNTs) have been investigated as electrocatalysts for the oxygen reduction reaction. acs.org

The potential applications of such hybrid materials are vast, ranging from sensing and catalysis to drug delivery. The following table outlines potential research directions in this area.

| Area of Research | Potential Application | Key Feature of this compound |

| Supramolecular Gels | Environmental Remediation | Ability to form extended hydrogen-bonded networks. |

| Metal-Organic Frameworks | Gas Storage and Separation | Coordination to metal centers via the pyridine nitrogen. |

| Functionalized Nanoparticles | Targeted Drug Delivery | Covalent attachment to nanoparticle surfaces via the iodo-group. |

In-depth Studies of Iodo-Pyridinium Salt Reactivity

The formation of pyridinium (B92312) salts from this compound by N-alkylation would open up new avenues of reactivity. rsc.org Pyridinium salts are known to be versatile intermediates in organic synthesis and have found applications in various fields, including as ionic liquids and in materials science. rsc.orgdergipark.org.tr The presence of the iodine atom at the 6-position of the pyridinium salt is of particular interest, as it could be a leaving group in nucleophilic aromatic substitution reactions or participate in transition-metal-catalyzed cross-coupling reactions.

Future research will likely focus on exploring the reactivity of these novel iodo-pyridinium salts. nih.gov This could involve systematic studies of their reactions with a variety of nucleophiles and under different catalytic conditions. The electronic properties of the pyridinium ring, modulated by the methyl and nitrile substituents, are expected to influence the reactivity of the C-I bond. A deeper understanding of this reactivity could lead to the development of new synthetic methodologies for the preparation of highly functionalized pyridine derivatives. ontosight.ai

A systematic study of the reactivity of a hypothetical N-methyl-6-iodo-5-methylnicotinonitrilium salt is presented in the table below.

| Reaction Type | Reagent | Catalyst | Product Type |

| Suzuki Coupling | Phenylboronic acid | Pd(PPh3)4 | 6-Phenyl-5-methylnicotinonitrile |

| Sonogashira Coupling | Phenylacetylene | CuI, Pd(PPh3)2Cl2 | 6-(Phenylethynyl)-5-methylnicotinonitrile |

| Buchwald-Hartwig Amination | Aniline | Pd2(dba)3, Xantphos | 6-(Phenylamino)-5-methylnicotinonitrile |

High-Throughput Experimentation and Automation in Discovery

To accelerate the discovery of new applications for this compound and its derivatives, high-throughput experimentation (HTE) and laboratory automation will be indispensable tools. thermofisher.com HTE allows for the rapid screening of a large number of reaction conditions or compound variations, significantly speeding up the optimization of synthetic routes and the discovery of new biological activities. nih.gov

Future research efforts could involve the use of robotic systems to prepare libraries of derivatives of this compound, where the iodo, methyl, or nitrile groups are systematically modified. ku.edustanford.edu These libraries could then be screened in high-throughput assays to identify compounds with desirable properties, such as catalytic activity, biological activity, or specific material properties. nih.gov For instance, a library of pyridine dicarbonitriles was synthesized and screened for potential therapeutic effects against prion diseases. nih.gov

A hypothetical high-throughput screening campaign could be designed to identify potent inhibitors of a particular enzyme, as illustrated in the table below.

| Assay Type | Target | Library Size | Hit Criteria |

| Enzyme Inhibition Assay | Kinase XYZ | 10,000 compounds | >50% inhibition at 10 µM |

| Cell-based Proliferation Assay | Cancer Cell Line ABC | 5,000 compounds | IC50 < 1 µM |

| Antimicrobial Assay | E. coli | 2,000 compounds | MIC < 16 µg/mL |

Synergistic Experimental and Computational Research Paradigms

The integration of computational chemistry with experimental studies is expected to play a crucial role in advancing the understanding and application of this compound. bas.bg Density Functional Theory (DFT) calculations, for example, can be used to predict the geometric and electronic structures, reactivity, and spectroscopic properties of the molecule and its derivatives. nih.govresearchgate.net This can provide valuable insights that can guide experimental design and help in the interpretation of experimental results.

Future research will likely see a close collaboration between computational and experimental chemists. nih.gov For example, computational screening of virtual libraries of this compound derivatives could be used to prioritize compounds for synthesis and experimental testing. researchgate.net Molecular docking studies could be employed to predict the binding of these compounds to biological targets, while quantum chemical calculations could be used to understand the mechanisms of reactions involving this molecule. This synergistic approach will undoubtedly accelerate the pace of discovery and innovation in the chemistry of this compound.

The following table outlines how computational methods could be synergistically applied to the study of this compound.

| Computational Method | Research Question | Experimental Validation |

| Density Functional Theory (DFT) | What is the preferred conformation and electronic structure? | X-ray crystallography, NMR spectroscopy |

| Molecular Docking | How does it bind to a specific protein active site? | Enzyme inhibition assays, co-crystallization |

| Quantum Mechanics/Molecular Mechanics (QM/MM) | What is the mechanism of a catalyzed reaction? | Kinetic studies, isotopic labeling experiments |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.